24-Hydroxycholesterol
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Overview
Description
. It was first discovered in 1953 by Alberto Ercoli, S. Di Frisco, and Pietro de Ruggieri, who isolated the molecule in the horse brain and later demonstrated its presence in the human brain . This compound plays a critical role in the regulation of cholesterol levels in the brain and is involved in various physiological processes.
Mechanism of Action
Target of Action
24-Hydroxycholesterol, also known as cholest-5-ene-3,24-diol or cerebrosterol, is an endogenous oxysterol produced by neurons in the brain to maintain cholesterol homeostasis . The primary targets of this compound are N-Methyl-D-Aspartate receptors (NMDARs), which are glutamate-gated ion channels critical to the regulation of excitatory synaptic function in the central nervous system . It also targets liver X receptors, a class of nuclear receptors that sense oxysterols .
Mode of Action
this compound acts as a potent, direct, and selective positive allosteric modulator of NMDARs . As an agonist of liver X receptors, it can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .
Biochemical Pathways
this compound is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It binds to apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . This production serves as one of several counterbalancing mechanisms for cholesterol synthesis in the brain .
Pharmacokinetics
After entering general blood circulation and traveling to the liver, this compound can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted . The plasmatic concentration of this compound results in the balance between cerebral production and liver elimination .
Result of Action
this compound may participate in several aspects of brain development and function, such as axon and dendrite growth or synaptogenesis . It also acts as a positive allosteric modulator of NMDA receptors . Regulation of this compound metabolism in neurons may play a role in their health and function, as well as their response to injury or disease .
Action Environment
The action of this compound is influenced by the environment within the brain. It is produced by neurons in the brain to maintain cholesterol homeostasis . Blood plasma levels of this compound may be altered after acute brain injuries such as stroke or in neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .
Biochemical Analysis
Biochemical Properties
24-Hydroxycholesterol is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It interacts with apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . These complexes can cross the blood-brain barrier more easily than free cholesterol, serving as a counterbalancing mechanism for cholesterol synthesis in the brain .
Cellular Effects
This compound affects the functioning of neurons, astrocytes, oligodendrocytes, and vascular cells . It influences cell function by regulating cholesterol synthesis and fatty acid synthesis . It also affects cell viability, amyloid β production, neurotransmission, and transcriptional activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to liver X receptors (LXRs), a class of nuclear receptors that sense oxysterols . In the brain, liver X receptor beta is the primary LXR type, which interacts with this compound . The levels of this compound sensed by LXRs can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been found that average human serum concentrations were 12.3±4.79 ng/ml for free 24 (s)-hydroxycholesterol .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in the cholesterol metabolic pathway . It is produced from cholesterol by the enzyme cholesterol 24-hydroxylase (CYP46A1) . After its formation, this compound can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its binding to apolipoproteins to form HDL-like complexes . These complexes can cross the blood-brain barrier more easily than free cholesterol .
Subcellular Localization
The subcellular localization of this compound is primarily within neurons . After its formation, it can remain inside the neurons, diffuse into the nucleus, and activate LXRs, inducing transcriptional changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxycholesterol typically involves the hydroxylation of cholesterol at the 24th carbon position. This reaction is catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . The Sharpless asymmetric hydroxylation of desmosterol acetate is a key reaction used in the stereoselective introduction of functionality at position 24 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic conversion of cholesterol using CYP46A1 remains a fundamental approach. The compound can be extracted and purified from biological sources, such as human serum, using advanced techniques like LC/ESI/MS/MS .
Chemical Reactions Analysis
Types of Reactions: 24-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxysterols.
Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Produces various oxysterols.
Reduction: Yields cholesterol or other reduced derivatives.
Substitution: Forms esterified or etherified products.
Scientific Research Applications
24-Hydroxycholesterol has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying oxysterol chemistry and metabolism.
Medicine: Research indicates its potential neuroprotective effects in conditions like Alzheimer’s disease.
Industry: While its industrial applications are limited, it is used in the development of pharmaceuticals targeting cholesterol metabolism and neuroprotection.
Comparison with Similar Compounds
25-Hydroxycholesterol: Another oxysterol involved in cholesterol homeostasis and immune responses.
27-Hydroxycholesterol: Plays a role in cholesterol transport and metabolism.
Uniqueness: 24-Hydroxycholesterol is unique due to its specific role in the brain, particularly in maintaining cholesterol homeostasis and modulating NMDA receptors . Unlike other oxysterols, it has a distinct impact on neuroprotection and cognitive functions .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-GHMQSXNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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